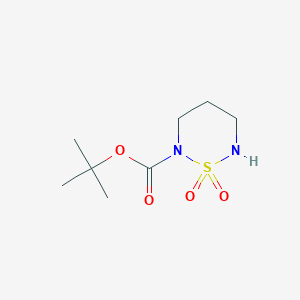

tert-Butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide

Description

tert-Butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide (CAS: 952212-86-1) is a heterocyclic organic compound with the molecular formula C₈H₁₆N₂O₄S and a molecular weight of 236.29 g/mol . It features a six-membered 1,2,6-thiadiazinane ring system, where the sulfur atom is oxidized to a sulfone group (1,1-dioxide), and a tert-butyl carboxylate moiety is attached at the 2-position . The compound is a solid at room temperature, typically offered at ≥95% purity, and is intended for laboratory use as a synthetic intermediate or building block in pharmaceutical and agrochemical research .

Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₆N₂O₄S |

| Molecular Weight | 236.29 g/mol |

| Purity | ≥95% |

| Storage Conditions | Room temperature, dry, sealed |

| Structural Features | Thiadiazinane ring, sulfone, tert-butyl carboxylate |

Properties

IUPAC Name |

tert-butyl 1,1-dioxo-1,2,6-thiadiazinane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4S/c1-8(2,3)14-7(11)10-6-4-5-9-15(10,12)13/h9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZEXBPGMKLDBTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCNS1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide involves several steps. One common synthetic route includes the reaction of a thiadiazinane derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

tert-Butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The tert-butyl ester group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. The sulfone group is known to participate in various chemical reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound 1: tert-Butyl 2-(2-Ethoxy-2-oxoethyl)thiomorpholine-4-carboxylate 1,1-Dioxide

CAS 1648864-64-5 (C₁₃H₂₃NO₆S, MW: 321.39 g/mol) is a structurally related compound that substitutes the thiadiazinane ring with a thiomorpholine ring (a six-membered ring containing one sulfur and one nitrogen atom). Additionally, it includes a 2-ethoxy-2-oxoethyl substituent at the 2-position .

Structural and Functional Differences:

| Parameter | Target Compound (CAS 952212-86-1) | Similar Compound (CAS 1648864-64-5) |

|---|---|---|

| Core Ring Structure | 1,2,6-Thiadiazinane (2N, 1S) | Thiomorpholine (1N, 1S) |

| Substituents | tert-Butyl carboxylate | tert-Butyl carboxylate + ethoxy-oxoethyl |

| Molecular Weight | 236.29 g/mol | 321.39 g/mol |

| Functional Groups | Sulfone, carboxylate | Sulfone, carboxylate, ester |

Implications of Structural Variations:

Synthetic Applications :

- The target compound’s tert-butyl group is a common protecting group for carboxylic acids, suggesting applications in peptide synthesis or prodrug design .

- The similar compound’s ester group may make it a precursor for more complex derivatives, such as amides or hydrazides, in drug discovery .

Physicochemical Properties :

- The higher molecular weight and additional ester group in the similar compound likely reduce its solubility in polar solvents compared to the target compound.

Broader Context: Thiadiazinane vs. Thiomorpholine Derivatives

Thiadiazinane and thiomorpholine derivatives are both sulfur- and nitrogen-containing heterocycles, but their applications diverge due to structural nuances:

- Thiadiazinanes (e.g., CAS 952212-86-1): Often used in antiviral and antibacterial research due to the sulfone group’s electron-withdrawing effects, which stabilize reactive intermediates . Limited commercial availability (e.g., Indagoo, Hairui Chemical) suggests niche applications .

Thiomorpholines (e.g., CAS 1648864-64-5):

- More common in CNS drug development, as the thiomorpholine scaffold mimics piperidine, a frequent motif in neurotransmitter-targeting compounds .

Biological Activity

Tert-Butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide is a heterocyclic compound notable for its unique structural features, including a thiadiazinane ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article delves into the biological activity of tert-butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide, synthesizing findings from various studies and presenting relevant data.

Structure and Composition

- Molecular Formula : C₈H₁₆N₂O₄S

- Molar Mass : Approximately 236.29 g/mol

- Structural Features : The compound contains nitrogen, sulfur, oxygen, and carbon atoms arranged in a thiadiazinane ring structure.

Synthesis

Several synthetic routes have been developed for tert-butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide. These methods allow for the production of derivatives tailored for specific biological activities. The synthesis typically involves reactions with various reagents under controlled conditions to ensure high yields and purity levels.

Antimicrobial Properties

Research indicates that tert-butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial and fungal strains. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 μg/mL |

| Escherichia coli | 50 μg/mL |

| Candida albicans | 30 μg/mL |

These findings suggest that the compound could be developed into an effective antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial effects, tert-butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide has demonstrated promising anticancer properties. Studies have shown that it induces apoptosis in several cancer cell lines by activating specific signaling pathways. For example:

- Cell Lines Tested :

- SK-Hep-1 (liver cancer)

- MDA-MB-231 (breast cancer)

- NUGC-3 (gastric cancer)

The compound exhibited IC50 values ranging from 5 to 10 μM across these cell lines, indicating moderate to strong cytotoxic effects against cancer cells .

The biological activity of tert-butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide is believed to stem from its interaction with various enzymes and proteins:

- Aldose Reductase Inhibition : The compound inhibits aldose reductase activity, which is crucial in glucose metabolism and may have implications for diabetic complications.

- Cell Signaling Modulation : It modulates key cell signaling pathways involved in cell proliferation and apoptosis. This modulation is critical in cancer therapy as it can lead to reduced tumor growth and increased cancer cell death .

Study on Antimicrobial Efficacy

A study conducted by researchers at a prominent university evaluated the antimicrobial efficacy of tert-butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide against various pathogens. They reported that the compound effectively inhibited bacterial biofilm formation at sub-MIC levels and demonstrated synergy when combined with conventional antibiotics .

Investigation of Anticancer Properties

Another significant study focused on the anticancer properties of this compound. Researchers treated several cancer cell lines with varying concentrations of tert-butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide and observed a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage. This study highlighted the potential of this compound as a novel therapeutic agent in oncology .

Q & A

How can multi-step synthesis of tert-butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide be optimized for improved yield and purity?

Methodological Answer:

Optimization involves systematic adjustment of reaction parameters. For example, catalysts (e.g., palladium complexes) and solvents (e.g., DMF or THF) can influence cyclization efficiency during thiadiazinane ring formation. Temperature control (e.g., 60–80°C for 12–24 hours) and stepwise purification (e.g., silica gel chromatography after Boc-deprotection) are critical. Similar protocols for thiadiazolidine derivatives achieved 93% yield by using sodium acetate as a base and iterative recrystallization .

What advanced spectroscopic techniques confirm the structural integrity of tert-butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide?

Methodological Answer:

- 1H/13C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm for 9H, singlet) and sulfone resonances (δ ~3.5–4.2 ppm for thiadiazinane protons).

- IR Spectroscopy : Peaks at 1345 cm⁻¹ and 1165 cm⁻¹ confirm sulfone (SO₂) stretching, while 1708 cm⁻¹ indicates the carbonyl group .

- Elemental Analysis : Matching calculated vs. observed C, H, N, and S percentages validates purity (e.g., C: 56.67% observed vs. 56.69% calculated) .

How can reaction mechanisms for the formation of the thiadiazinane ring be investigated?

Methodological Answer:

Mechanistic studies employ:

- Kinetic Isotope Effects (KIE) : Replace hydrogen with deuterium at reactive sites to track rate-determining steps.

- Intermediate Trapping : Use quenching agents (e.g., methanol) to isolate and characterize transient species via LC-MS.

- Computational Modeling : DFT calculations to map energy profiles for cyclization and sulfonation steps, as demonstrated for analogous thiadiazolidines .

What strategies assess the biological activity of tert-butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide?

Methodological Answer:

- In Vitro Assays : Screen against enzyme targets (e.g., RAF kinases) using fluorescence polarization or ADP-Glo™ kinase assays.

- Molecular Docking : Align the compound’s 3D structure (generated via Gaussian 09) with protein active sites (e.g., PDB: 6XV1) to predict binding modes .

- SAR Studies : Modify substituents (e.g., replacing tert-butyl with benzyl) to correlate structure with inhibitory activity .

How to resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Reproducibility Checks : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).

- Orthogonal Assays : Validate results using alternative methods (e.g., SPR vs. ELISA for binding affinity).

- Batch Analysis : Compare activity across synthetic batches to rule out impurities (e.g., residual DMF) .

What methods synthesize derivatives of tert-butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide for SAR studies?

Methodological Answer:

- Alkylation/Reductive Amination : Introduce substituents at the thiadiazinane nitrogen using alkyl halides (e.g., benzyl bromide) or aldehydes (e.g., formaldehyde) in the presence of NaBH₃CN .

- Cross-Coupling : Suzuki-Miyaura reactions to attach aryl groups (e.g., p-tolyl) using Pd(PPh₃)₄ .

- Boc Deprotection : Treat with TFA in DCM to expose the amine for further functionalization .

How to evaluate the stability of tert-butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide under physiological conditions?

Methodological Answer:

- Accelerated Stability Testing : Incubate in PBS (pH 7.4) and human liver microsomes at 37°C. Monitor degradation via HPLC-UV at 254 nm.

- Mass Balance Studies : Identify degradation products (e.g., sulfonic acid derivatives) using LC-QTOF-MS .

- Temperature Cycling : Expose to freeze-thaw cycles (-20°C to 25°C) to assess physical stability .

What computational approaches model the interaction of this compound with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate binding to proteins (e.g., 100 ns trajectories in GROMACS) to analyze conformational stability.

- Free Energy Perturbation (FEP) : Calculate binding free energy differences for mutant vs. wild-type receptors.

- Pharmacophore Modeling : Use Schrödinger’s Phase to align electrostatic and hydrophobic features with active site requirements .

How to address challenges in scaling up the synthesis of this compound?

Methodological Answer:

- Flow Chemistry : Continuous flow reactors reduce exothermic risks during sulfonation.

- Solvent Recycling : Distill and reuse DMF or THF to reduce costs.

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression in real-time .

What analytical methods identify degradation products of tert-butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide?

Methodological Answer:

- LC-HRMS : High-resolution mass spectrometry (e.g., Q-Exactive Orbitrap) identifies fragments (e.g., m/z 219.69 for de-Boc product).

- NMR Spectroscopy : Compare degraded samples with synthetic standards to assign structures.

- Forced Degradation : Expose to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions to profile stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.